5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is characterized by the presence of a bromine atom at the 5-position, an isobutyl group at the 1-position, and a carboxylic acid group at the 4-position. It has a molecular formula of C7H10BrN3O2 and a molecular weight of 248.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,3-triazole with bromine and isobutyl bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced triazoles with hydrogenated functionalities
Scientific Research Applications
5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity and specificity. The triazole ring structure allows for versatile interactions with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
- 3-Bromo-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,3-triazole
Uniqueness
5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions in biological systems and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C7H10BrN3O2 |
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Molecular Weight |
248.08 g/mol |
IUPAC Name |
5-bromo-1-(2-methylpropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10BrN3O2/c1-4(2)3-11-6(8)5(7(12)13)9-10-11/h4H,3H2,1-2H3,(H,12,13) |
InChI Key |
FBGNIYVWZLCVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(N=N1)C(=O)O)Br |
Origin of Product |
United States |
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